molecular formula C34H40BrOP B12520228 Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide CAS No. 651331-83-8

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide

Cat. No.: B12520228
CAS No.: 651331-83-8
M. Wt: 575.6 g/mol
InChI Key: SCIZISHAENXXFP-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a chemical compound with the molecular formula C34H40BrOP. It is a phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction scheme can be represented as follows:

Ph3P+R-BrPh3P+RBr\text{Ph}_3\text{P} + \text{R-Br} \rightarrow \text{Ph}_3\text{P}^+\text{R} \text{Br}^- Ph3​P+R-Br→Ph3​P+RBr−

where Ph represents a phenyl group and R represents the 9-(phenylmethoxy)nonyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triphenylphosphonium compounds are known for their ability to selectively target cancer cells. The compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents by improving mitochondrial targeting. Research indicates that phosphonium derivatives can exploit the hyperpolarized mitochondrial membrane potential characteristic of cancer cells, leading to increased drug accumulation within these cells and enhanced therapeutic effects against various cancers .

Neuroprotective Effects
There is emerging evidence suggesting that triphenylphosphonium compounds may have neuroprotective properties. They are being investigated for their ability to modulate mitochondrial function and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction plays a key role in disease progression .

Materials Science

Synthesis of Functional Materials
Phosphonium salts are utilized in the synthesis of various functional materials, including ionic liquids and polymeric systems. The unique properties of triphenylphosphonium compounds allow them to serve as effective phase transfer catalysts in organic reactions, facilitating the synthesis of complex organic molecules .

Nanocomposites
The incorporation of triphenylphosphonium into nanocomposite materials has been explored for applications in electronics and photonics. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for advanced applications such as sensors and energy storage devices .

Biochemical Applications

Mitochondrial Targeting Agents
The compound has been investigated as a mitochondrial targeting agent due to its ability to penetrate cellular membranes effectively. By conjugating drugs with triphenylphosphonium moieties, researchers can enhance the delivery of therapeutic agents directly to mitochondria, which is crucial for treating diseases linked to mitochondrial dysfunction .

Fluorinated Analog Synthesis
Recent studies have focused on synthesizing fluorinated analogs of triphenylphosphonium compounds using nuclear magnetic resonance techniques. These analogs show promise in improving selectivity for cancer cells while reducing toxicity, highlighting a significant advancement in drug development strategies using phosphonium derivatives .

Case Studies

Study Title Purpose Findings
Synthesis of Fluorinated Triphenylphosphonium AnaloguesTo develop selective anticancer agentsEnhanced selectivity for cancer cells with reduced toxicity observed in vitro and in vivo models .
Mitochondrial Targeting with TriphenylphosphoniumInvestigate neuroprotective effectsDemonstrated potential neuroprotection through modulation of mitochondrial function in neuronal cell lines .
Phosphonium-Based NanocompositesTo create advanced materialsImproved electrical conductivity and thermal stability were achieved, suitable for sensor applications .

Mechanism of Action

The mechanism of action of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The bromide anion can also participate in reactions, acting as a leaving group in substitution reactions .

Comparison with Similar Compounds

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide can be compared with other similar phosphonium salts, such as:

  • Phosphonium, triphenylmethyl-, bromide
  • Phosphonium, triphenylpropyl-, bromide
  • Phosphonium, triphenylbutyl-, bromide

These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the phosphonium cation. The unique structure of this compound, with its 9-(phenylmethoxy)nonyl group, imparts specific reactivity and applications that distinguish it from other phosphonium salts .

Biological Activity

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a phosphonium salt characterized by its unique structure and potential biological applications. This article explores its synthesis, biological activity, and implications in therapeutic contexts.

Chemical Structure and Properties

The compound has a molecular formula of C₃₉H₄₁BrP and a molecular weight of approximately 575.56 g/mol. It features a triphenylphosphonium cation, which is known for its stability and ability to act as a quaternary ammonium salt. The presence of the nonyl group, specifically the 9-(phenylmethoxy) substituent, enhances its solubility in organic solvents and may influence its biological activity significantly.

Synthesis

The synthesis of phosphonium salts typically involves the reaction of a phosphine with an alkyl halide. For triphenyl[9-(phenylmethoxy)nonyl]-, bromide, the general steps include:

  • Preparation of Reagents : Triphenylphosphine is reacted with 9-(phenylmethoxy)nonyl bromide.
  • Reaction Conditions : The reaction is usually performed under an inert atmosphere to prevent oxidation.
  • Purification : The product is purified through recrystallization or chromatography to obtain pure phosphonium salt.

This synthetic pathway allows for the introduction of various alkyl groups, creating diverse phosphonium salts tailored for specific applications.

Anticancer Properties

Research indicates that triphenylphosphonium (TPP) compounds, including triphenyl[9-(phenylmethoxy)nonyl]-, bromide, exhibit significant anticancer activity by targeting mitochondrial functions in cancer cells. TPP compounds exploit the hyperpolarized mitochondrial membrane potential found in cancer cells, leading to selective cytotoxicity:

  • Mechanism of Action : The hydrophobicity of TPP cations facilitates their accumulation in mitochondria, disrupting mitochondrial bioenergetics and leading to apoptosis in cancer cells while sparing nonmalignant cells .
  • Case Studies : In studies involving human breast carcinoma cells (MCF-7), TPP derivatives demonstrated cytotoxicity at low nanomolar concentrations, significantly impairing mitochondrial function while showing reduced toxicity towards normal fibroblasts .

Antibacterial Activity

Preliminary studies suggest that phosphonium salts may also possess antibacterial properties:

  • Broad-Spectrum Efficacy : Compounds similar to triphenyl[9-(phenylmethoxy)nonyl]-, bromide have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The lowest minimum inhibitory concentrations (MICs) reported were as low as 0.250 µg/mL against clinically relevant pathogens .
  • Selectivity : The selectivity indices observed indicate that these compounds can effectively target bacterial cells while maintaining low toxicity towards human cell lines, making them promising candidates for clinical development against infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Triphenylphosphonium bromidePhosphonium SaltSimple structure; widely studied for biological activity
Nonyltriphenylphosphonium bromidePhosphonium SaltSimilar alkyl chain; different substituents impacting solubility
Benzalkonium chlorideQuaternary Ammonium SaltAntimicrobial properties; used as disinfectant
Octadecyltrimethylammonium bromideQuaternary Ammonium SaltLong alkane chain; used in surfactants and emulsifiers

Triphenyl[9-(phenylmethoxy)nonyl]-, bromide stands out due to its unique combination of a bulky triphenyl group and a longer nonyl chain with a phenoxy substituent, potentially influencing its solubility and biological interactions compared to simpler analogs.

Properties

CAS No.

651331-83-8

Molecular Formula

C34H40BrOP

Molecular Weight

575.6 g/mol

IUPAC Name

triphenyl(9-phenylmethoxynonyl)phosphanium;bromide

InChI

InChI=1S/C34H40OP.BrH/c1(2-4-18-28-35-30-31-20-10-6-11-21-31)3-5-19-29-36(32-22-12-7-13-23-32,33-24-14-8-15-25-33)34-26-16-9-17-27-34;/h6-17,20-27H,1-5,18-19,28-30H2;1H/q+1;/p-1

InChI Key

SCIZISHAENXXFP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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